

# Application Notes and Protocols: ONO-8711 in the Chronic Constriction Injury (CCI) Model

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of **ONO-8711**, a selective prostaglandin E2 receptor subtype 1 (EP1) antagonist, in the rat Chronic Constriction Injury (CCI) model of neuropathic pain. The information is compiled from peer-reviewed scientific literature to guide researchers in designing and conducting similar experiments.

### Introduction

Chronic Constriction Injury (CCI) of the sciatic nerve in rats is a widely utilized and validated model for inducing neuropathic pain, characterized by persistent hyperalgesia and allodynia.[1] Prostaglandin E2 (PGE2) has been identified as a key mediator in pain and inflammation.

ONO-8711 acts as a selective antagonist for the EP1 receptor, one of the four PGE2 receptor subtypes.[1] By blocking the EP1 receptor, ONO-8711 has been investigated for its potential to alleviate neuropathic pain symptoms in the CCI model.

### **Quantitative Data Summary**

The following tables summarize the key quantitative findings from studies investigating the effects of **ONO-8711** in pain models.

Table 1: Efficacy of **ONO-8711** in the Rat CCI Model



| Treatment<br>Group        | Administrat<br>ion Route | Dosage        | Treatment<br>Schedule | Key<br>Findings                                                                                              | Reference |
|---------------------------|--------------------------|---------------|-----------------------|--------------------------------------------------------------------------------------------------------------|-----------|
| ONO-8711                  | Oral                     | Not specified | Days 8-14<br>post-CCI | Significantly reduced hyperalgesia and allodynia on day 15. Reduced c-fos positive cells in the spinal cord. | [1][2]    |
| ONO-8711<br>(single dose) | Oral                     | Not specified | Day 8 post-<br>CCI    | Significantly reduced hyperalgesia and allodynia at 1 and 2 hours postadministratio n.                       | [1]       |

Table 2: **ONO-8711** Dosage in Other Rat Pain and Disease Models (for reference)



| Model                                    | Administration<br>Route         | Dosage               | Key Findings                                                                | Reference |
|------------------------------------------|---------------------------------|----------------------|-----------------------------------------------------------------------------|-----------|
| Postoperative<br>Pain                    | Subcutaneous<br>(into hind paw) | 2, 10, or 50 μg      | Dose-dependent increase in withdrawal thresholds to mechanical stimulation. | [3]       |
| Tongue<br>Carcinogenesis                 | Dietary                         | 400 or 800<br>p.p.m. | Reduced incidence and multiplicity of tongue squamous cell carcinomas.      | [4]       |
| Cyclophosphami<br>de-induced<br>Cystitis | Intrathecal                     | 0.5, 5, and 50 μg    | Significantly increased the intercontraction interval of the bladder.       | [5]       |

# Experimental Protocols Chronic Constriction Injury (CCI) Surgical Protocol

This protocol is based on the established method for inducing neuropathic pain in rats.

#### Materials:

- Male Sprague-Dawley rats (200-250 g)
- Anesthetic (e.g., isoflurane)
- Surgical instruments (scissors, forceps, retractors)
- 4-0 chromic gut sutures



- · Wound clips or sutures for skin closure
- Sterile saline

#### Procedure:

- Anesthetize the rat using an appropriate anesthetic.
- Shave and disinfect the skin over the left thigh.
- Make a skin incision on the lateral side of the thigh to expose the biceps femoris muscle.
- Separate the biceps femoris muscle by blunt dissection to reveal the sciatic nerve.
- Carefully free the sciatic nerve from the surrounding connective tissue.
- Tie four loose ligatures of 4-0 chromic gut suture around the sciatic nerve with approximately 1 mm spacing between each ligature. The ligatures should be tightened until they just elicit a brief twitch of the surrounding muscle.
- · Close the muscle layer with sutures.
- Close the skin incision with wound clips or sutures.
- Allow the animals to recover in a warm, clean cage.

## ONO-8711 Administration Protocol (Based on CCI Model Studies)

#### Drug Preparation:

 While the specific vehicle used in the primary CCI study is not detailed in the available abstracts, ONO-8711 is often suspended in a vehicle like 0.5% carboxymethyl cellulose for oral administration.

#### Administration:

Route: Oral gavage.



- Dosage: The precise dosage in mg/kg for the CCI model is not specified in the referenced abstracts. Researchers should refer to the full text of Kawahara et al., Anesth Analg 2001; 93:1012–7 for this specific information.
- Schedule:
  - Repeated Dosing: Administer ONO-8711 once daily from day 8 to day 14 post-CCI surgery.
  - Single Dosing: Administer a single dose of ONO-8711 on day 8 post-CCI surgery.

### **Behavioral Testing Protocols**

#### Apparatus:

- A set of calibrated von Frey filaments.
- An elevated wire mesh platform.
- Plexiglas enclosures for each rat.

#### Procedure:

- Place the rats in the Plexiglas enclosures on the wire mesh platform and allow them to acclimate for at least 15-20 minutes before testing.
- Apply the von Frey filaments perpendicularly to the plantar surface of the hind paw with sufficient force to cause the filament to bend.
- Begin with a filament in the middle of the range and record the response. A positive response
  is a sharp withdrawal of the paw.
- Use the up-down method to determine the 50% paw withdrawal threshold.

#### Apparatus:

- A hot plate apparatus with the surface temperature set to 52-55°C.
- A Plexiglas cylinder to confine the rat to the hot plate surface.



#### Procedure:

- Place the rat on the hot plate and immediately start a timer.
- Observe the rat for nociceptive responses, such as paw licking, jumping, or flinching.
- Record the latency (in seconds) to the first nociceptive response.
- To prevent tissue damage, a cut-off time (e.g., 30-45 seconds) should be established, after which the rat is removed from the hot plate regardless of its response.

## Signaling Pathways and Experimental Workflow EP1 Receptor Signaling Pathway in Neuropathic Pain

Activation of the EP1 receptor by PGE2 in dorsal horn neurons is believed to contribute to the central sensitization observed in neuropathic pain.[6] This signaling cascade involves the Gq protein, leading to the activation of phospholipase C (PLC) and subsequent production of inositol trisphosphate (IP3) and diacylglycerol (DAG).[7][8] IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[7][8] This increase in intracellular calcium and activation of PKC can lead to the phosphorylation of various downstream targets, including ion channels and transcription factors, ultimately resulting in neuronal hyperexcitability and the expression of genes like c-fos, a marker of neuronal activity. [1]





Click to download full resolution via product page

**ONO-8711** blocks the PGE2-EP1 receptor signaling cascade.



## Experimental Workflow for Evaluating ONO-8711 in the CCI Model

The following diagram outlines the typical experimental workflow for assessing the efficacy of **ONO-8711** in the rat CCI model of neuropathic pain.



Click to download full resolution via product page

Experimental timeline for the CCI model and **ONO-8711** treatment.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. A prostaglandin E2 receptor subtype EP1 receptor antagonist (ONO-8711) reduces hyperalgesia, allodynia, and c-fos gene expression in rats with chronic nerve constriction PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The effects of peripheral administration of a novel selective antagonist for prostaglandin E receptor subtype EP(1), ONO-8711, in a rat model of postoperative pain PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A prostaglandin E2 receptor subtype EP1-selective antagonist, ONO-8711, suppresses 4nitroquinoline 1-oxide-induced rat tongue carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]







- 5. Effect of intrathecal administration of E-series prostaglandin 1 receptor antagonist in a cyclophosphamide-induced cystitis rat model PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structural insights into the activation of the human prostaglandin E2 receptor EP1 subtype by prostaglandin E2 PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. omicsonline.org [omicsonline.org]
- To cite this document: BenchChem. [Application Notes and Protocols: ONO-8711 in the Chronic Constriction Injury (CCI) Model]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1677322#ono-8711-dosage-for-chronic-constriction-injury-cci-model]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com